molecular formula C11H14N2O B12117460 5-(4-aminophenyl)-2-Piperidinone

5-(4-aminophenyl)-2-Piperidinone

Cat. No.: B12117460
M. Wt: 190.24 g/mol
InChI Key: GJEHKOSYLPKOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-aminophenyl)-2-Piperidinone: is an organic compound that features a piperidinone ring substituted with an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-aminophenyl)-2-Piperidinone typically involves the reaction of 4-aminobenzoyl chloride with piperidinone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(4-aminophenyl)-2-Piperidinone can undergo oxidation reactions to form corresponding nitro or quinone derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-(4-aminophenyl)-2-Piperidinone is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds and polymers.

Biology: In biological research, this compound is used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules.

Medicine: Its derivatives are being explored for their antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 5-(4-aminophenyl)-2-Piperidinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access .

Comparison with Similar Compounds

  • 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thione
  • 5-(4-aminophenyl)-2-(arylamino)-1,3,4-thiadiazole
  • 3-aryl-5-aminobiphenyl substituted [1,2,4]triazolo[4,3-c]quinazoline

Comparison: Compared to these similar compounds, 5-(4-aminophenyl)-2-Piperidinone is unique due to its piperidinone ring structure, which imparts different chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specific pharmaceuticals and advanced materials .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

5-(4-aminophenyl)piperidin-2-one

InChI

InChI=1S/C11H14N2O/c12-10-4-1-8(2-5-10)9-3-6-11(14)13-7-9/h1-2,4-5,9H,3,6-7,12H2,(H,13,14)

InChI Key

GJEHKOSYLPKOCF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NCC1C2=CC=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.